9,10-Bis[4-(diphenylamino)styryl]anthracene
Overview
Description
Scientific Research Applications
Electroluminescent Materials
Diaminoanthracene derivatives, including 9,10-bis(diphenylamino)anthracene, have been identified as high-performance electroluminescent materials. These compounds exhibit intensive green light emission in electroluminescent devices, offering potential applications in display technology and lighting systems. The performance of these devices can be optimized by employing various layers such as hole-transporters, hole-injection layers, and electron-transporting layers, leading to very high brightness, current, and power efficiencies, along with excellent color purity (Yu et al., 2002).
Blue-Light-Emitting Materials
9,10-Bis-(9′,9′-diethyl-7′-diphenylamino-fluoren-2-yl)-anthracene, a derivative of 9,10-bis(diphenylamino)anthracene, has been synthesized and used as a blue-light-emitting material. This compound exhibits a non-coplanar structure, which inhibits intermolecular interactions and results in stable photoluminescence. The material shows promising applications in blue-light-emitting devices, demonstrating high quantum efficiency and power efficiency, along with precise color coordinates (Park et al., 2010).
Biological Probes
Certain derivatives of 9,10-bis(diphenylamino)anthracene have been developed as novel fluorescent pH sensors and biological probes. These compounds show aggregation-induced emission characteristics and can interact strongly with protein or DNA. This makes them suitable for sensing pH levels and for detecting biomacromolecules like native BSA and ct DNA (Lu et al., 2010).
High-Purity-Blue and High-Efficiency Electroluminescent Devices
Derivatives of 9,10-bis(diphenylamino)anthracene have been used to create high-purity-blue and high-efficiency electroluminescent devices. These compounds possess a non-coplanar structure and inhibited intermolecular interactions, leading to high luminescence efficiency and good color purity. Devices incorporating these materials have achieved significant luminance efficiencies, presenting potential for advancements in electroluminescent technologies (Kim et al., 2005).
AIE Compounds in Cell Imaging
Compounds based on 9,10-dithienylanthracene, related to 9,10-bis(diphenylamino)anthracene, exhibit aggregation-induced emission behaviors and can be applied in cell imaging as fluorochromes. These materials show potential in the field of bioimaging due to their reversible mechanofluorochromic performance and their ability to emit intensely when in nonplanar conformations (Wang et al., 2020).
Safety and Hazards
Future Directions
A study on a related compound, 9,10-bis((4-(1,2,2-triphenylvinyl)styryl)anthracene (TPE-An), discusses the potential for achieving continuous-wave lasing in organic semiconductors by recycling triplets into singlets . This could be a potential future direction for research involving 9,10-Bis[4-(diphenylamino)styryl]anthracene.
Mechanism of Action
Target of Action
The primary target of this compound, also known as 9,10-Bis[4-(diphenylamino)styryl]anthracene, is TiO2 complexes . These complexes are often used in the construction of organic devices .
Mode of Action
The compound interacts with its targets by forming a complex with TiO2 . This interaction is facilitated by the presence of vinylene (–HC=CH–) moieties and end groups in the compound . The formation of the complex is suggested by changes in the characteristic bands for imines in the region 1500–1700 cm−1, observed as a drastic decrease of intensity or even disappearance of bands in the imine:TiO2 mixture .
Biochemical Pathways
The compound affects the redox properties of the imines in each case . Both oxidation and reduction are easier after TiO2 addition, and it also changes the HOMO–LUMO levels of imines .
Result of Action
The compound’s action results in the generation of photocurrent in all imines and complexes with TiO2 . This indicates their use as photodiodes, with the best result observed for SAI3:TiO2 complexes .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as light. For instance, organic devices with the configuration of ITO/TiO2/SAIx (or SAIx:TiO2)/Au were fabricated and investigated in the presence and absence of visible light irradiation with an intensity of 93 mW cm−2 .
Properties
IUPAC Name |
N,N-diphenyl-4-[2-[10-[2-[4-(N-phenylanilino)phenyl]ethenyl]anthracen-9-yl]ethenyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H40N2/c1-5-17-43(18-6-1)55(44-19-7-2-8-20-44)47-35-29-41(30-36-47)33-39-53-49-25-13-15-27-51(49)54(52-28-16-14-26-50(52)53)40-34-42-31-37-48(38-32-42)56(45-21-9-3-10-22-45)46-23-11-4-12-24-46/h1-40H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRPPAJYAMXRHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=C5C=CC=CC5=C(C6=CC=CC=C64)C=CC7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H40N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694116 | |
Record name | N,N'-{Anthracene-9,10-diylbis[(ethene-2,1-diyl)-4,1-phenylene]}bis(N-phenylaniline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
716.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155139-11-0 | |
Record name | N,N'-{Anthracene-9,10-diylbis[(ethene-2,1-diyl)-4,1-phenylene]}bis(N-phenylaniline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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